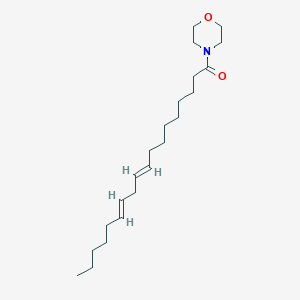
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one is a synthetic organic compound characterized by the presence of a morpholine ring attached to an octadecadienoic acid backbone. This compound is notable for its unique structure, which includes two conjugated double bonds in the 9th and 12th positions of the octadecadienoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one typically involves the reaction of octadecadienoic acid with morpholine under specific conditions. One common method involves the use of N-methyl-O-tosylhydroxylamine (TsONHCH3) as an aminating reagent to facilitate the aziridination reaction of olefins . This reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated morpholinyl octadecanoic acid derivatives.
Substitution: Various substituted morpholinyl derivatives.
Applications De Recherche Scientifique
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of (9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds and morpholine ring allow it to interact with enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in lipid metabolism or interact with cell membrane receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9E,12E)-9,12-Octadecadienoic acid: Shares a similar octadecadienoic acid backbone but lacks the morpholine ring.
(9E,12E)-9,12-Octadecadienoyl chloride: A derivative with a chloride group instead of the morpholine ring.
(9E,12E,15E)-9,12,15-Octadecatrienal: Contains an additional double bond and an aldehyde group.
Uniqueness
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5299-71-8 |
|---|---|
Formule moléculaire |
C22H39NO2 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(9E,12E)-1-morpholin-4-yloctadeca-9,12-dien-1-one |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6+,10-9+ |
Clé InChI |
SAXWRYKJXPLEKS-AVQMFFATSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N1CCOCC1 |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


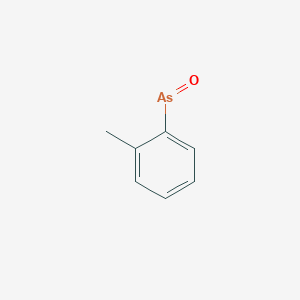
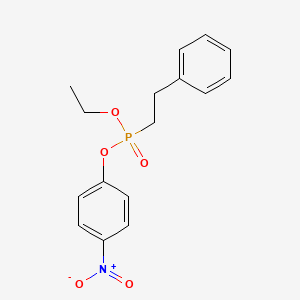
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
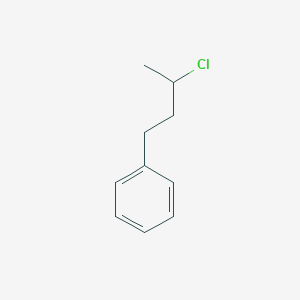
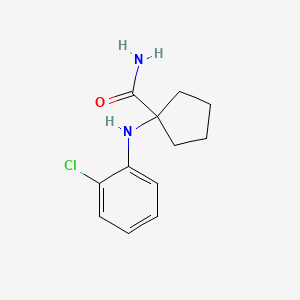
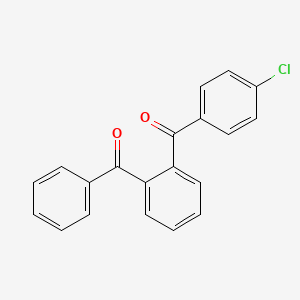
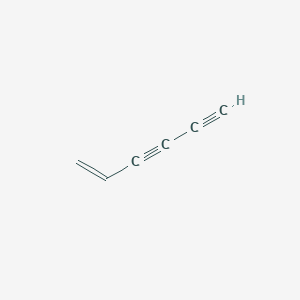
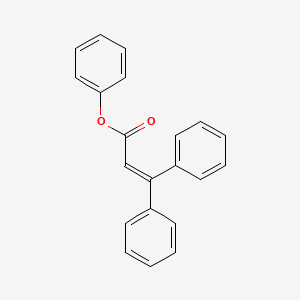
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
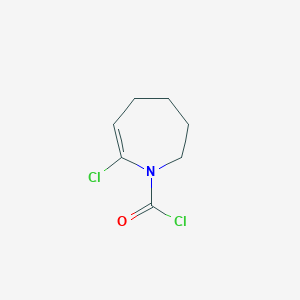
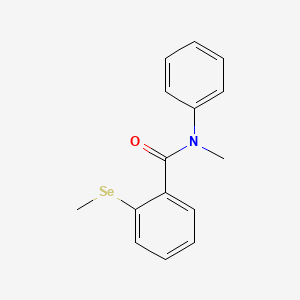
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
